(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-15-7-6-12(9-17-15)16(20)21-10-13-8-14(22-18-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZIELWUHSKSPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate is a derivative of dihydropyridine and isoxazole, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

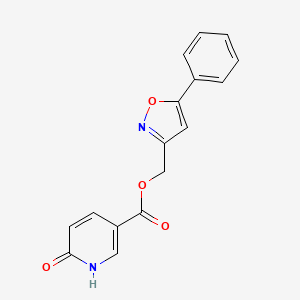

Chemical Structure

The structure of the compound can be represented as follows:

This compound features a dihydropyridine core substituted with an isoxazole ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that derivatives of dihydropyridines and isoxazoles exhibit a range of biological activities, including:

- Calcium Channel Antagonism : These compounds often act as calcium channel blockers, which are important in the treatment of cardiovascular diseases.

- Neuroprotective Effects : Some derivatives show potential in protecting neuronal cells from excitotoxicity, which is relevant in conditions like epilepsy and neurodegenerative diseases.

- Antimicrobial Properties : Certain modifications have demonstrated effectiveness against various pathogens.

Structure-Activity Relationships (SAR)

The biological activity of (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate can be influenced by several structural modifications. Key findings include:

- Substitution Patterns : Variations in the phenyl and isoxazole groups significantly affect potency and selectivity.

- Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity.

Table 1: Summary of SAR Findings

| Compound Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency |

| Electron-donating groups | Decreased potency |

| Altered phenyl substitution | Varied selectivity for targets |

Case Study 1: Calcium Channel Antagonism

A study demonstrated that derivatives of this compound exhibited significant calcium channel antagonism. The most potent derivative showed an IC50 value of 0.5 µM in vitro, suggesting strong potential for cardiovascular applications .

Case Study 2: Neuroprotective Effects

In another investigation, (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine derivatives were tested for neuroprotective effects against glutamate-induced toxicity in neuronal cultures. The results indicated that certain compounds reduced cell death by approximately 40% at a concentration of 10 µM, highlighting their potential in treating neurodegenerative diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate exhibit potent antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The anticancer efficacy was evaluated using the MTT assay, revealing IC50 values ranging from 10 to 30 µM, indicating moderate to high activity compared to standard chemotherapeutics .

Case Study:

In a recent investigation involving a series of derivatives, the compound was tested against multiple tumor cell lines, resulting in significant cytotoxic effects. The study highlighted the potential for developing new anticancer agents based on this scaffold .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) . This activity was assessed in various cellular models, indicating its potential for treating inflammatory diseases.

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties. Preliminary studies indicate that it can mitigate oxidative stress and neuronal cell death in models of neurodegenerative diseases . The exact mechanisms are under investigation but may involve modulation of signaling pathways related to cell survival.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases that play crucial roles in cancer progression . This property could be leveraged for developing targeted therapies.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate with various biological targets. These studies suggest strong interactions with proteins involved in cancer and inflammation pathways, supporting further exploration of its therapeutic potential .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The carboxylate ester group undergoes nucleophilic substitution under basic or acidic conditions. For example:

-

Hydrolysis : Basic hydrolysis yields the corresponding carboxylic acid.

Reaction conditions: NaOH (1M), ethanol/water (1:1), reflux for 6 hours.

-

Aminolysis : Reaction with amines produces amides.

Example reagents: Ethylenediamine, THF, 60°C.

Cyclization Reactions

The dihydropyridine moiety participates in cyclization to form fused heterocycles. Key examples include:

Oxidation of the Dihydropyridine Ring

The 1,6-dihydropyridine ring is susceptible to oxidation, forming pyridine derivatives:

-

Oxidizing agents : KMnO₄ (acidic conditions) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

-

Products show enhanced aromatic stability but reduced biological activity .

Electrophilic Aromatic Substitution

The phenyl group on the isoxazole undergoes electrophilic substitution:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para | Nitro-substituted derivative |

| Halogenation | Br₂/FeBr₃, 25°C | Ortho | Brominated analogue |

Note : Steric hindrance from the isoxazole limits reactivity at the meta position.

Catalytic Hydrogenation

The dihydropyridine ring can be further reduced under hydrogenation conditions:

-

Catalyst : Pd/C (10% w/w), H₂ (1 atm), ethanol, 25°C.

-

Product : Hexahydropyridine derivative (saturated ring system).

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the isoxazole’s phenyl group:

Mechanistic Insights

-

Nucleophilic substitution : Proceeds via a tetrahedral intermediate, with rate dependence on leaving group ability (e.g., methoxide > phenoxide).

-

Cyclization : Follows a tandem condensation-cyclization pathway, as validated by NMR monitoring .

-

Oxidation : Single-electron transfer mechanisms dominate when using quinone-based oxidants.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 6-oxo-1,6-dihydropyridine-3-carboxylate backbone but differ in ester substituents and substitution patterns. Below is a comparative analysis based on synthesis, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Key Observations :

Synthetic Efficiency :

- Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is synthesized in 87% yield using K₂CO₃ and methyl iodide . The target compound’s bulkier isoxazole group may require optimized alkylation conditions (e.g., longer reaction times or polar aprotic solvents).

- Multicomponent reactions (e.g., with aromatic aldehydes) under NaOH/CH₃OH conditions yield 6-oxo-dihydropyrimidines efficiently (≤30 min, >85% yields) , suggesting adaptability for synthesizing the target compound.

Physicochemical Properties :

- The free carboxylic acid derivative (similarity score 0.89) forms stable hexaaquanickel(II) complexes, highlighting the dihydropyridine core’s metal-binding capacity . The target compound’s isoxazole group may alter coordination behavior due to steric hindrance.

- Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (similarity 0.85) exhibits enhanced π-stacking from the phenyl group, whereas the target compound’s isoxazole may engage in hydrogen bonding (N–O···H interactions) .

Biological Relevance: Brominated derivatives (e.g., methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) serve as intermediates for nonnucleoside SARS-CoV-2 RdRp inhibitors . The target compound’s isoxazole group could modulate antiviral activity by improving binding affinity or solubility.

Research Findings and Limitations

- Crystallographic Validation: Structures of related compounds (e.g., nickel complexes) are resolved using SHELX software , but the target compound’s crystal data are unavailable. ) remains unexplored.

- Structure-Activity Gaps : While substituents like methyl or phenyl improve synthetic yields , the isoxazole group’s impact on bioavailability or toxicity requires further study.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the dihydropyridine core via nucleophilic attack under controlled conditions (e.g., lithium hydroxide in THF/water at 0°C) to ensure regioselectivity .

- Step 2 : Esterification or coupling reactions to introduce the (5-phenylisoxazol-3-yl)methyl group. Solvent choice (e.g., DMF or DCM) and catalysts (e.g., DCC/DMAP) are critical for yield optimization .

- Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by / NMR and HPLC (>95% purity) .

Q. What spectroscopic techniques confirm the compound’s structural integrity?

- Key Techniques :

- NMR Spectroscopy : NMR identifies protons on the dihydropyridine ring (δ 6.5–7.5 ppm for aromatic protons) and isoxazole substituents (δ 8.0–8.5 ppm). NMR confirms carbonyl (C=O, ~165–170 ppm) and ester functionalities .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]) and fragmentation patterns to validate the backbone .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O ester) .

Q. How does the isoxazole substituent influence the compound’s stability and reactivity?

- Stability : The phenylisoxazole group enhances steric bulk, reducing hydrolysis of the ester linkage under acidic/basic conditions compared to simpler esters (e.g., methyl or ethyl) .

- Reactivity : The isoxazole’s electron-withdrawing nature activates the dihydropyridine ring for electrophilic substitution (e.g., halogenation at the 5-position) . Kinetic studies (e.g., UV-Vis monitoring) reveal slower oxidation rates compared to non-substituted analogs due to steric hindrance .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms (lactam vs. lactim)?

- Methodology :

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) to minimize thermal motion .

- Analysis : Bond length analysis (C=O vs. C-N) distinguishes lactam (C=O ~1.23 Å, C-N ~1.35 Å) from lactim tautomers. For example, C=O bond lengths in the 6-oxo group (1.24 Å) confirm lactam dominance .

- Software : SHELXL for refinement; PLATON for validating hydrogen-bonding networks .

Q. What strategies address contradictions in reaction yields during scale-up synthesis?

- Troubleshooting :

- Kinetic Profiling : Use in-situ FT-IR or ReactIR to monitor intermediate formation and adjust reaction times .

- Solvent Optimization : Switch from THF to DMF for higher solubility of intermediates, reducing side reactions (e.g., dimerization) .

- Scale-Up Adjustments : Gradual reagent addition to control exothermicity; example: 10% excess of coupling agent to compensate for moisture sensitivity .

Q. How do hydrogen-bonding patterns in the crystal lattice affect the compound’s physicochemical properties?

- Analysis :

- Graph Set Notation : Use Etter’s formalism to classify O–H⋯O and N–H⋯O interactions (e.g., motifs between carboxylate and water molecules in coordination complexes) .

- Impact on Solubility : Strong inter-molecular H-bonding (e.g., dimer formation via carboxylate groups) reduces aqueous solubility but enhances thermal stability (TGA decomposition >250°C) .

- Table 1 : Selected Hydrogen-Bond Parameters (from SCXRD)

| Donor–Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |

|---|---|---|---|

| O–H⋯O (carboxylate) | 2.68 | 165 | x, y, z |

| N–H⋯O (keto) | 2.75 | 158 | -x+1, -y, -z+1 |

Q. What computational methods predict the compound’s bioactivity (e.g., enzyme inhibition)?

- Approach :

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinase ATP-binding pockets). Focus on π-π stacking between the phenylisoxazole and aromatic residues .

- MD Simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD <2.0 Å indicates favorable interactions) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values from enzymatic assays .

Data Contradiction and Validation

Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?

- Resolution :

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set to simulate shifts. Deviations >0.5 ppm suggest conformational flexibility (e.g., ring puckering) .

- Variable-Temperature NMR : Acquire spectra at 25°C and –40°C to detect dynamic processes (e.g., keto-enol tautomerism) .

Q. Why do crystallographic and spectroscopic data sometimes conflict in assigning substituent positions?

- Case Study : If SCXRD places a substituent at the 5-position but NMR suggests 4-position:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.